
1-(5-chloro-2-nitrophenyl)Cyclobutanemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol: is an organic compound characterized by a cyclobutyl ring attached to a methanol group and a 5-chloro-2-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with cyclobutanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclobutanol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and the cyclobutyl ring contribute to the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Oxadiazole Derivatives: Compounds with a similar nitro group and aromatic ring structure.
Uniqueness:
- The presence of a cyclobutyl ring in [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol distinguishes it from other similar compounds. This ring structure imparts unique steric and electronic properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H12ClNO3 |
|---|---|
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
[1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H12ClNO3/c12-8-2-3-10(13(15)16)9(6-8)11(7-14)4-1-5-11/h2-3,6,14H,1,4-5,7H2 |
Clé InChI |
BIBYEACRVIKANU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CO)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



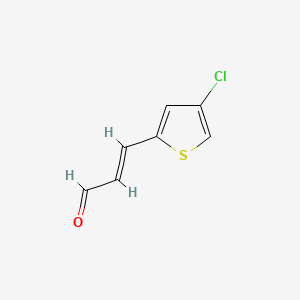

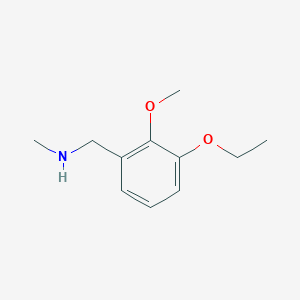
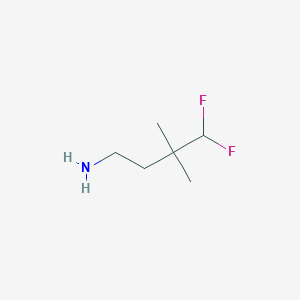


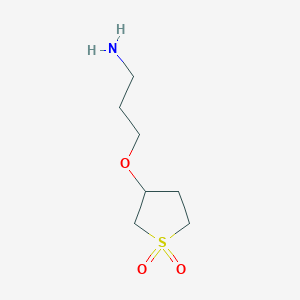
![1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B13609593.png)

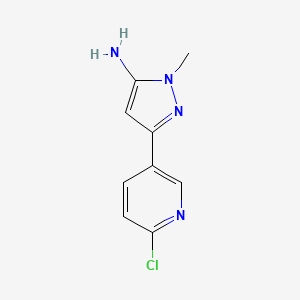
![N-[(1S)-3-amino-1-{[(1S,2R)-1-{[(1S)-3-amino-1-{[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl]carbamoyl}propyl]carbamoyl}-2-hydroxypropyl]carbamoyl}propyl]-6-methyloctanamide](/img/structure/B13609616.png)


